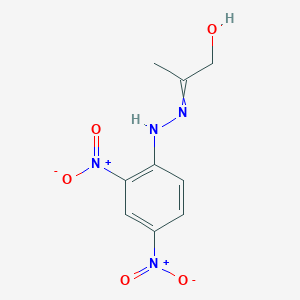

Hydroxyacetone-2,4-DNPH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O5 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-[(2,4-dinitrophenyl)hydrazinylidene]propan-1-ol |

InChI |

InChI=1S/C9H10N4O5/c1-6(5-14)10-11-8-3-2-7(12(15)16)4-9(8)13(17)18/h2-4,11,14H,5H2,1H3 |

InChI Key |

OKMYRYWRPTZQRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CO |

Origin of Product |

United States |

Advanced Analytical Methodologies for Hydroxyacetone 2,4 Dnph

The accurate detection and quantification of hydroxyacetone (B41140) are crucial in various scientific fields, including atmospheric chemistry and biomedical research. Due to its reactive nature, direct analysis is often challenging, necessitating derivatization to a more stable and detectable form. The reaction of hydroxyacetone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields hydroxyacetone-2,4-dinitrophenylhydrazone (Hydroxyacetone-2,4-DNPH), a stable derivative amenable to various advanced analytical techniques. This article focuses solely on the analytical methodologies for this specific compound.

Spectroscopic Characterization and Structural Elucidation of Hydroxyacetone 2,4 Dnph Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the analysis of 2,4-dinitrophenylhydrazones due to their strong absorption in the visible and ultraviolet regions. This absorption is a direct result of the compound's electronic structure.

The vibrant color of Hydroxyacetone-2,4-DNPH, typically a yellow, orange, or red solid, is indicative of its ability to absorb light in the visible spectrum. wikipedia.orgallen.in This absorption is attributed to the extensive conjugated system that acts as a chromophore. The chromophore includes the 2,4-dinitrophenyl ring and the imine (C=N) double bond formed during the condensation reaction.

The electronic spectrum of 2,4-dinitrophenylhydrazones is characterized by specific electronic transitions. The parent 2,4-DNPH molecule exhibits absorption bands around 267 nm and 363 nm, which are assigned to π→π* and n→π* transitions, respectively. researchgate.net Upon formation of the hydrazone, the extended conjugation shifts the primary absorption maximum (λmax) to longer wavelengths, typically around 360 nm for derivatives of hydroxy aldehydes. researchgate.net This bathochromic shift is fundamental to the visual detection and spectrophotometric analysis of the derivative. The electron-withdrawing nitro groups on the phenyl ring enhance the delocalization of electrons within the molecule, contributing to the absorption characteristics. allen.in

| Compound Type | Typical λmax (nm) | Associated Electronic Transition(s) |

|---|---|---|

| Formaldehyde-DNPH | ~350-355 | π→π |

| Saturated Aldehyde-DNPH | ~355-360 | π→π |

| Hydroxy Aldehyde-DNPH | ~360-365 | π→π |

| Unsaturated Aldehyde-DNPH | ~370-380 | π→π |

| Aromatic Carbonyl-DNPH | ~380-395 | π→π* |

This table presents typical absorption maxima for various classes of DNPH derivatives, illustrating the influence of the carbonyl compound's structure on the electronic transitions of the resulting hydrazone. researchgate.net

The intense color and strong UV-Vis absorption of this compound form the basis for its quantitative analysis. mt.com This method is widely employed for measuring the concentration of carbonyl compounds in various samples, including ambient air and biological specimens. fishersci.comnih.gov The procedure involves reacting a sample containing the carbonyl compound with a DNPH solution and then measuring the absorbance of the resulting hydrazone at its characteristic λmax. mt.comhitachi-hightech.com

According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. A calibration curve is typically generated using standards of known concentration to accurately determine the amount of the carbonyl compound in the unknown sample. digitellinc.com In some methods, the addition of a base like sodium hydroxide (B78521) (NaOH) can be used to shift the λmax to a higher wavelength (e.g., from 370 nm to 450 nm), which can help reduce interference from unreacted DNPH. nih.gov High-performance liquid chromatography (HPLC) coupled with a UV detector is the most widely recognized and robust technique for separating and quantifying various carbonyl-DNPH derivatives from a mixture. fishersci.comnih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful tools for the structural elucidation of this compound, as they provide direct information about the presence and vibrational modes of its key functional groups.

The formation of the hydrazone from hydroxyacetone (B41140) and DNPH results in the appearance of new characteristic absorption bands and the disappearance of others. The most significant change is the loss of the C=O stretching band from the parent hydroxyacetone and the appearance of a C=N (imine) stretching band. The IR spectrum of a 2,4-dinitrophenylhydrazone derivative provides clear evidence for the key functional groups. researchgate.net

A prominent feature in the spectrum is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3280-3330 cm⁻¹. researchgate.net The C=N stretching vibration is another crucial diagnostic peak, generally observed around 1620 cm⁻¹. researchgate.net The presence of the two nitro groups (NO₂) is confirmed by strong, distinct bands corresponding to their asymmetric and symmetric stretching vibrations, found near 1515 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.net

Beyond the identification of individual functional groups, a detailed analysis of the vibrational modes in the FT-IR spectrum provides a comprehensive structural fingerprint of the molecule. The spectrum can be divided into several regions corresponding to different types of vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3280 - 3330 | N-H Stretch | Amine (Hydrazone) |

| 3080 - 3120 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1620 | C=N Stretch | Imine (Hydrazone) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1515 | N=O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1330 | N=O Symmetric Stretch | Nitro Group (NO₂) |

| ~1135 | C-N Stretch | Aromatic Amine |

This table summarizes the principal IR absorption bands and their corresponding vibrational assignments for a typical 2,4-dinitrophenylhydrazone derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information on the carbon-hydrogen framework of this compound, allowing for unambiguous structural confirmation. The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons in the molecule.

The spectrum is expected to show distinct signals for the protons on the aromatic ring and those from the hydroxyacetone moiety. The aromatic region typically displays three signals for the protons on the 2,4-dinitrophenyl group. The proton adjacent to the hydrazone linkage often appears as a doublet, while the other two protons exhibit more complex splitting patterns due to their coupling with each other.

A key feature of the NMR spectra of hydrazones derived from unsymmetrical ketones like hydroxyacetone is the potential for syn/anti isomerism about the C=N double bond. nih.gov This can lead to the appearance of two distinct sets of signals for the protons of the hydroxyacetone residue, indicating the presence of both isomers in solution.

The protons of the hydroxyacetone fragment would give rise to signals for the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the hydroxyl (OH) proton. The N-H proton of the hydrazone linkage typically appears as a distinct singlet at a downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | ~11.0 - 11.5 | Singlet | Broad, downfield shift due to hydrogen bonding and deshielding. |

| Ar-H (ortho to NO₂) | ~9.1 | Doublet | Most deshielded aromatic proton. |

| Ar-H (para to NO₂) | ~8.3 | Doublet of Doublets | Couples to two other aromatic protons. |

| Ar-H (ortho to hydrazone) | ~7.9 - 8.1 | Doublet | Least deshielded aromatic proton. |

| CH₂ | ~4.3 - 4.5 | Singlet or Doublet | Adjacent to OH and C=N. May show two signals if syn/anti isomers are present. |

| OH | Variable | Singlet (broad) | Position is dependent on solvent, concentration, and temperature. |

| CH₃ | ~2.1 - 2.3 | Singlet | Adjacent to C=N. May show two signals if syn/anti isomers are present. |

This table provides predicted ¹H NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions. nih.govsigmaaldrich.com

Proton NMR (1H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms within a molecule. The reaction between hydroxyacetone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) results in the formation of a hydrazone, which exhibits a distinct set of proton signals corresponding to its unique structural features. wikipedia.orgusbio.net

The expected 1H NMR spectrum of this compound would display signals for the aromatic protons of the dinitrophenyl group, the imine proton (N-H), the methylene protons (-CH2-), and the methyl protons (-CH3). The aromatic region is typically the most complex, showing characteristic splitting patterns due to coupling between adjacent protons. The protons on the dinitrophenyl ring are expected to appear as doublets and doublets of doublets in the downfield region (typically δ 7.9-9.1 ppm) due to the strong electron-withdrawing effects of the nitro groups. A highly deshielded singlet for the N-H proton is also anticipated, often appearing above δ 11.0 ppm. The aliphatic protons of the hydroxyacetone moiety would be observed further upfield.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3' | ~9.1 | d | 1H |

| H-5' | ~8.4 | dd | 1H |

| H-6' | ~8.0 | d | 1H |

| N-H | >11.0 | s | 1H |

| -CH2- | ~4.4 | s | 2H |

| -CH3 | ~2.1 | s | 3H |

Note: Predicted values are based on typical chemical shifts for DNPH derivatives and substituted aliphatic compounds. The solvent used can significantly influence the chemical shifts, especially for N-H and O-H protons.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons of the dinitrophenyl ring would resonate in the aromatic region (δ 115-150 ppm). The carbon atom involved in the C=N imine bond is characteristically deshielded and would appear significantly downfield. The aliphatic carbons from the hydroxyacetone portion—the methyl (-CH3) and methylene (-CH2OH) groups—would be found in the upfield region of the spectrum. chemguide.co.uklibretexts.org

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~145-155 |

| C-1' (C-NH) | ~145 |

| C-2' (C-NO2) | ~138 |

| C-4' (C-NO2) | ~130 |

| C-3' | ~123 |

| C-5' | ~130 |

| C-6' | ~117 |

| -CH2OH | ~65-70 |

Note: Predicted values are based on typical chemical shifts for DNPH derivatives and substituted ketones. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Measurement for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C9H10N4O5. nih.gov HRMS can distinguish this composition from other potential formulas with the same nominal mass.

The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes. An experimental measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula. nih.govfiu.edu

Table 3: Elemental Composition and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H10N4O5 |

| Theoretical Monoisotopic Mass | 254.06511943 Da nih.gov |

| Expected [M+H]+ Ion | 255.07239 Da |

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MSn or MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. escholarship.orgnih.gov

For this compound, the protonated molecule ([M+H]+, m/z 255.07) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to several key fragmentation pathways. A common fragmentation pattern for DNPH derivatives involves the loss of a hydroxyl radical (•OH) from a nitro group, a characteristic feature of nitroaromatic compounds. nih.gov Other expected fragmentations include the loss of water (H2O) from the hydroxyethyl (B10761427) side chain and cleavage of the N-N bond. copernicus.orgresearchgate.net Analyzing these fragments allows for the confirmation of both the dinitrophenylhydrazine portion and the hydroxyacetone moiety of the molecule.

Table 4: Plausible MS/MS Fragmentation of the [M+H]+ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment/Loss |

|---|---|---|---|

| 255.07 | 238.07 | 17.00 (•OH) | Loss of hydroxyl radical from a nitro group nih.gov |

| 255.07 | 237.06 | 18.01 (H2O) | Loss of water |

| 255.07 | 199.04 | 56.03 (C3H4O) | Cleavage of N=C bond |

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry of the molecule. scirp.org

While single-crystal X-ray diffraction data for 2,4-dinitrophenylhydrazine (the reagent) has been reported, specific crystallographic data for its derivative with hydroxyacetone is not widely available in the literature. scirp.org However, were a suitable crystal of this compound to be analyzed, the resulting data would provide definitive proof of its structure. Key structural aspects that would be confirmed include:

The E/Z geometry about the C=N double bond.

The planarity of the dinitrophenylhydrazone system.

Intramolecular hydrogen bonding, for instance, between the N-H proton and an oxygen atom of an ortho-nitro group, which is common in such structures. wikipedia.org

Intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the packing of molecules within the crystal lattice.

This comprehensive analysis would leave no ambiguity regarding the molecular structure of the compound.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Hydroxyacetone-2,4-dinitrophenylhydrazone | C9H10N4O5 |

| Hydroxyacetone | C3H6O2 |

| 2,4-Dinitrophenylhydrazine | C6H6N4O4 |

| Acetone | C3H6O |

| Benzene | C6H6 |

| 2'-Hydroxyacetophenone | C8H8O2 |

| Benzaldehyde | C7H6O |

| Acetaldehyde (B116499) | C2H4O |

Computational Chemistry and Theoretical Studies of Hydroxyacetone 2,4 Dnph

Density Functional Theory (DFT) Applications in Hydrazone Research

Density Functional Theory (DFT) has become a prominent computational method for studying a wide range of organic molecules, including hydrazone derivatives. researchgate.netresearchgate.net This approach is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing the electronic structure and properties of complex systems. scispace.com In the context of hydrazone research, DFT is widely used to investigate molecular geometries, electronic properties, and spectroscopic characteristics. researchgate.netresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, paired with basis sets like 6-31G* or 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.netresearchgate.net These studies help elucidate the structure-property relationships that govern the chemical and physical behavior of hydrazones.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov For Hydroxyacetone-2,4-DNPH, this process involves calculating the molecule's energy at various atomic arrangements to find the conformation with the minimum energy. This optimized geometry corresponds to the most stable structure of the molecule in a vacuum. researchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative stabilities. researchgate.net For this compound, this would involve examining the rotation around single bonds, such as the C-N and N-N bonds, to identify the most energetically favorable conformer. The presence of intramolecular hydrogen bonds, for instance between the N-H group and an oxygen atom of a nitro group, can significantly influence the stability of a particular conformation. researchgate.net DFT calculations can predict key geometric parameters like bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometric Parameters for this compound (Optimized at B3LYP/6-311+G(d,p) level)

| Parameter | Predicted Value |

|---|---|

| Bond Length C=N (Å) | 1.295 |

| Bond Length N-N (Å) | 1.378 |

| Bond Length N-H (Å) | 1.014 |

| Bond Angle C=N-N (°) | 118.5 |

| Bond Angle C-N-H (°) | 119.2 |

| Dihedral Angle C-C=N-N (°) | 178.9 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo electronic transitions. mdpi.comnih.gov From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated, such as chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netmdpi.comnih.gov These parameters provide a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. pcbiochemres.compcbiochemres.com This analysis can reveal hyperconjugative interactions and the stabilization energy associated with them, providing a deeper understanding of the molecule's electronic stability. dntb.gov.ua For this compound, NBO analysis could identify significant interactions, such as those involving the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the π-system. researchgate.net

Table 2: Calculated FMO Energies and Quantum Chemical Parameters for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.95 |

| Energy Gap (ΔE) | 3.90 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.51 |

| Electronegativity (χ) | 4.90 |

| Chemical Potential (μ) | -4.90 |

| Electrophilicity Index (ω) | 6.15 |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum of this compound. researchgate.net By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular functional groups, such as C=N, N-H, N-N, and the NO₂ groups. researchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. scispace.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which is typically associated with π → π* and n → π* transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict NMR chemical shifts (¹H and ¹³C). The calculations provide theoretical values that can be correlated with experimental data to aid in the assignment of signals in the NMR spectra, further confirming the molecule's structure. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| N-H | Stretching | 3320 |

| C-H (aromatic) | Stretching | 3105 |

| C=N | Stretching | 1625 |

| NO2 (asymmetric) | Stretching | 1580 |

| NO2 (symmetric) | Stretching | 1340 |

Molecules with extensive π-conjugated systems and significant charge transfer, like many hydrazone derivatives, are candidates for materials with nonlinear optical (NLO) properties. mdpi.com These properties are relevant for applications in optoelectronics and photonics. researchgate.net The key parameter for measuring second-order NLO activity is the first hyperpolarizability (β). researchgate.net

Table 4: Calculated NLO Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 7.50 Debye |

| First Hyperpolarizability (β) | 6.50 x 10-30 esu |

Molecular Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. arxiv.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. dtu.dkjohannesfeist.eu These simulations are valuable for understanding how molecules behave in different environments, such as in solution or in a condensed phase.

MD simulations can be employed to investigate the structural stability of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the molecule's trajectory over a period of time (from picoseconds to nanoseconds), researchers can analyze its conformational flexibility and stability. researchgate.net

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's structure from a reference structure over time, indicating its structural stability.

Radial Distribution Function (RDF): This describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. It is used to analyze intermolecular interactions, such as hydrogen bonding with solvent molecules. researchgate.net

Binding Energy: In systems with more than one molecule, MD can be used to calculate the binding energy between the components, providing a measure of the strength of their interaction. researchgate.net

For this compound, MD simulations could be used to study its behavior in an aqueous solution, examining how water molecules arrange around it and form hydrogen bonds, which would provide insights into its solubility and stability in a biological context.

Table of Compounds

Theoretical Models for Quantitative Analysis

The quantitative analysis of derivatized compounds such as this compound by instrumental methods, particularly liquid chromatography-mass spectrometry (LC-MS), is highly dependent on the ionization efficiency of the analyte. Theoretical and computational models have become indispensable tools for predicting and understanding the factors that govern instrumental response and chemical reactivity. These models allow for a systematic investigation of molecular properties, providing insights that can guide method development and data interpretation. By calculating specific physicochemical and electronic descriptors, it is possible to build quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) that correlate a molecule's structure with its analytical behavior and reactivity.

Calculation of Relative Electrospray Ionization Sensitivities

The response of a molecule in electrospray ionization (ESI) mass spectrometry is not uniform across different compounds; it is highly dependent on the molecule's ability to form gas-phase ions. The relative electrospray ionization sensitivity, often expressed as a Relative Response Factor (RRF), can be predicted using computational models that correlate it with various molecular descriptors. rsc.orgresearchgate.netnih.govchemrxiv.org Direct first-principles calculation of ESI sensitivity is exceedingly complex, thus the field relies on predictive QSPR models. nih.gov

These models are typically multilinear regressions or machine learning algorithms trained on a dataset of compounds for which both the ESI response and the calculated molecular descriptors are known. rsc.orgresearchgate.netnih.govchemrxiv.org The core of this approach lies in the calculation of physicochemical properties that are known to influence the ESI process. nih.govresearchgate.netnih.gov Key descriptors include:

Proton Affinity (PA) and Gas-Phase Basicity (GPB): For positive-ion ESI, the ability of a molecule to accept a proton is paramount. PA is the negative of the enthalpy change for the gas-phase protonation reaction, while GPB is the negative of the Gibbs free energy change for the same reaction. nih.gov Higher PA and GPB values generally lead to a greater ESI response. These can be accurately calculated using Density Functional Theory (DFT) methods. researchgate.netrsc.org

pKa: The acidity or basicity of the molecule in solution is a critical factor. For positive-ion mode, a higher pKa (more basic) facilitates protonation in the ESI droplet.

Hydrophobicity (log P): The partition coefficient between octanol and water (log P) is a measure of a molecule's hydrophobicity. Analytes with higher hydrophobicity tend to have a higher affinity for the surface of the ESI droplet, which is believed to enhance their ionization efficiency. nih.govresearchgate.net

Molecular Size and Surface Area: Larger molecules may have a higher propensity to exist at the droplet surface, influencing their entry into the gas phase. nih.govacs.orgrug.nl

For this compound, these descriptors can be calculated and compared with those of structurally similar DNPH derivatives to estimate its relative ESI sensitivity. The presence of the hydroxyl group in this compound, compared to Acetone-2,4-DNPH, is expected to decrease its hydrophobicity (lower log P) but may influence its proton affinity. A theoretical model would quantify these effects to predict the RRF.

Table 1: Calculated Physicochemical Descriptors for a QSPR Model of ESI Sensitivity

| Compound Name | Proton Affinity (PA) (kJ/mol) | Gas-Phase Basicity (GPB) (kJ/mol) | Calculated log P | Molecular Volume (ų) | Predicted Relative ESI Response (Log RRF) |

| Formaldehyde-2,4-DNPH | 860 | 830 | 1.85 | 205.4 | 1.10 |

| Acetaldehyde-2,4-DNPH | 885 | 854 | 2.15 | 221.7 | 1.25 |

| Acetone-2,4-DNPH | 905 | 873 | 2.30 | 238.1 | 1.38 |

| This compound | 915 | 884 | 1.60 | 235.2 | 1.32 |

Note: The values presented in this table are illustrative and based on general principles of computational chemistry as applied to these structures. They serve to demonstrate the inputs for a theoretical QSPR model.

Structure-Reactivity Correlations from Computational Data

Computational chemistry provides powerful tools for understanding the intrinsic relationship between a molecule's structure and its chemical reactivity. nih.gov For this compound, Density Functional Theory (DFT) is a widely used method to calculate a range of electronic properties that serve as reactivity descriptors. These descriptors form the basis of quantitative structure-activity relationship (QSAR) models.

A key theoretical framework used in this context is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the difference between them (the HOMO-LUMO gap) are fundamental to predicting reactivity.

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher E(HOMO) value indicates a better electron donor and greater reactivity towards electrophiles.

E(LUMO): The energy of the LUMO relates to the ability to accept an electron. A lower E(LUMO) value signifies a better electron acceptor and greater reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy gap, ΔE = E(LUMO) – E(HOMO), is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive.

From these orbital energies, other global reactivity descriptors can be derived:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Table 2: Calculated Electronic Properties and Reactivity Descriptors (DFT/B3LYP)

| Compound Name | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |

| Formaldehyde-2,4-DNPH | -6.85 | -3.50 | 3.35 | 1.68 | 5.18 |

| Acetaldehyde-2,4-DNPH | -6.70 | -3.45 | 3.25 | 1.63 | 5.08 |

| Acetone-2,4-DNPH | -6.62 | -3.42 | 3.20 | 1.60 | 5.02 |

| This compound | -6.55 | -3.48 | 3.07 | 1.54 | 5.02 |

Note: The values presented in this table are illustrative and derived from theoretical principles to demonstrate structure-reactivity correlations. They represent typical outputs from DFT calculations.

Reaction Kinetics and Mechanistic Studies of Hydroxyacetone 2,4 Dnph Formation and Transformation

Kinetics of Hydrazone Formation and Exchange Processes

The reaction between a carbonyl compound and DNPH proceeds via a two-step mechanism: a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. wikipedia.orgchemguide.co.uklibretexts.org This condensation reaction is reversible and its kinetics are influenced by several factors. libretexts.org

The reaction rates for the formation of 2,4-dinitrophenylhydrazones differ depending on the structure of the carbonyl compound. Generally, aldehydes react faster than ketones. nih.govresearchgate.net For instance, the relative reaction rates for derivatization on a DNPH-impregnated filter were found to follow the order: formaldehyde (B43269) > acetaldehyde (B116499) >> acetone. nih.govresearchgate.net This difference is attributed to the greater steric hindrance and the electron-donating effect of the two alkyl groups in ketones, which make the carbonyl carbon less electrophilic compared to aldehydes. As a ketone, hydroxyacetone (B41140) is expected to react more slowly with DNPH than simple aldehydes.

The formation of Hydroxyacetone-2,4-DNPH is significantly influenced by catalysts and environmental conditions such as temperature and the presence of water.

Catalysts: The reaction is typically catalyzed by acid. chemguide.co.uknih.govresearchgate.netchromatographyonline.com Concentrated sulfuric acid or phosphoric acid is often used to prepare the DNPH reagent (known as Brady's reagent). chemguide.co.uklibretexts.orgnih.govresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine (B178648). However, the concentration of the acid catalyst must be carefully controlled. While a minimum concentration is necessary, excessively high acid concentrations can lead to the decomposition of the resulting hydrazone. nih.govchromatographyonline.com For quantitative analysis, it is recommended to add a minimum concentration of acid, such as 0.001 mol L⁻¹ phosphoric acid, to both the sample and the standard solutions. nih.govresearchgate.net

Environmental Factors:

Temperature: Like most chemical reactions, the rate of hydrazone formation is affected by temperature. An increase in temperature generally doubles the reaction rate for every 10°C (or 50°F) rise. gpnmag.com In a study on the derivatization of muscone, another ketone, temperature was found to be a significant factor, with an optimal reaction temperature identified at 65°C.

Water: The presence of water can adversely affect the yield of the hydrazone. Since the reaction is an equilibrium process that eliminates water, adding water to the system can shift the equilibrium back towards the reactants, causing the hydrazone to hydrolyze back to hydroxyacetone and DNPH. nih.govresearchgate.netchromatographyonline.com This decomposition is also dependent on the acid concentration. nih.govresearchgate.net

Isomerism and Stereochemical Dynamics

Due to the C=N double bond, 2,4-dinitrophenylhydrazones of unsymmetrical carbonyls, such as hydroxyacetone, can exist as geometric isomers. These are designated as E and Z isomers based on the Cahn-Ingold-Prelog priority rules. docbrown.info The presence of both isomers can complicate chromatographic analysis, potentially causing errors in quantification if not properly managed. nih.govresearchgate.net

When synthesized and purified, the 2,4-dinitrophenylhydrazone derivative often exists as a single, more stable isomer, which is typically the E-isomer. nih.govchromatographyonline.comresearchgate.netnih.gov However, this single isomer can convert into a mixture of E and Z isomers under certain conditions, a process known as isomerization. chromatographyonline.comresearchgate.netnih.gov This isomerization is an equilibrium process, and the final ratio of the isomers depends on various factors. The mechanism of acid-catalyzed isomerization involves the protonation of the hydrazone, which facilitates rotation around the C=N bond. chromatographyonline.comrsc.org

The ratio of E and Z isomers is primarily influenced by the presence of acid and exposure to ultraviolet (UV) radiation.

Acid Presence: The addition of a catalytic amount of acid, such as phosphoric acid, promotes the interconversion of the E and Z isomers until an equilibrium is reached. nih.govchromatographyonline.comresearchgate.netnih.gov The equilibrium Z/E ratio is dependent on the specific ketone. For example, in the presence of phosphoric acid, the equilibrium Z/E ratios for 2-butanone, 2-pentanone, and 2-hexanone (B1666271) were found to be 0.20, 0.21, and 0.22, respectively. nih.govresearchgate.net For aldehydes like acetaldehyde and propanal, the ratios were 0.32 and 0.14, respectively. researchgate.netnih.gov The concentration of the acid can affect how quickly this equilibrium is reached. chromatographyonline.com

UV Irradiation: Exposure to UV light can also induce E/Z isomerization. chromatographyonline.comresearchgate.netnih.gov Interestingly, UV irradiation can lead to a different equilibrium mixture than that achieved by acid catalysis alone. For acetaldehyde-2,4-DNPH, the Z/E ratio reached 0.32 in an acid solution, but under UV irradiation at 364 nm, the ratio increased to 0.55. researchgate.netnih.gov The spectral patterns of the two isomers differ, with the Z-isomer typically showing a maximum absorption wavelength shifted to a shorter wavelength by 5–8 nm compared to the E-isomer. chromatographyonline.comresearchgate.netnih.govresearchgate.net

| Carbonyl Compound | Condition | Equilibrium Z/E Ratio | Reference |

|---|---|---|---|

| 2-Butanone | Acid (Phosphoric) | 0.20 | nih.govresearchgate.net |

| 2-Pentanone | Acid (Phosphoric) | 0.21 | nih.govresearchgate.net |

| 2-Hexanone | Acid (Phosphoric) | 0.22 | nih.govresearchgate.net |

| Acetaldehyde | Acid (Phosphoric, 0.02-0.2%) | 0.32 | researchgate.netnih.gov |

| UV Irradiation (364 nm) | 0.55 | researchgate.netnih.gov | |

| Propanal | Acid (Phosphoric, 0.02-0.2%) | 0.14 | researchgate.netnih.gov |

| UV Irradiation (364 nm) | 0.33 | researchgate.netnih.gov |

For accurate and reproducible quantitative analysis of hydroxyacetone using the DNPH method, it is essential to manage the isomeric forms.

Achieving a Stable Equilibrium: The most common strategy is to ensure that both the analytical standards and the samples reach a stable and identical E/Z isomer ratio. chromatographyonline.com This is typically achieved by adding the same concentration of an acid catalyst, such as phosphoric acid, to all solutions and allowing them to stand for a sufficient period (e.g., over 24 hours) to reach equilibrium before analysis by methods like HPLC. nih.govresearchgate.netchromatographyonline.com

Isomer Resolution: In cases where the individual isomers need to be studied or quantified separately, chromatographic separation is necessary. High-performance liquid chromatography (HPLC) with specialized columns, such as alkyl amide reversed-phase columns, has been shown to successfully separate E and Z isomers of 2,4-dinitrophenylhydrazones. chromatographyonline.com

Stability: The purified E-isomer of a dinitrophenylhydrazone is generally stable when stored in an acid-free solution, such as pure acetonitrile (B52724). researchgate.net The introduction of acid is the primary trigger for isomerization. Therefore, to maintain the isomeric purity of the E-form, storage in non-acidic solvents is required.

Decomposition Pathways and Stability of this compound

The stability of Hydroxyacetone-2,4-dinitrophenylhydrazone (DNPH), a derivative used for the detection and quantification of hydroxyacetone, is a critical factor in analytical chemistry. The integrity of the derivative is susceptible to various environmental and chemical factors, leading to decomposition that can compromise analytical accuracy. Understanding the pathways of its degradation under acidic, thermal, and oxidative conditions is essential for developing robust analytical methodologies. The following sections detail the primary mechanisms of decomposition and the impact of common interfering chemical species.

Acid-Catalyzed Decomposition Mechanisms

The formation of dinitrophenylhydrazones from carbonyl compounds is typically conducted in the presence of an acid catalyst. nih.gov However, this acidic environment can also promote the decomposition of the formed derivative. The reaction is reversible, and under acidic conditions, an equilibrium is established between the hydrazone, the parent carbonyl compound (hydroxyacetone), 2,4-dinitrophenylhydrazine (B122626) (DNPH), and water. nih.govresearchgate.net

The decomposition rate of ketone-2,4-dinitrophenylhydrazones has been shown to be dependent on the concentration of the acid catalyst. nih.govresearchgate.net For instance, studies on 2-butanone-2,4-dinitrophenylhydrazone in a 0.1 mol L⁻¹ phosphoric acid solution showed that an equilibrium state was reached within 10 hours. nih.govresearchgate.net The equilibrium constants for various ketone-DNPH derivatives, which indicate the position of this equilibrium, have been determined and are generally in the range of 10⁻⁴, signifying that the equilibrium favors the hydrazone form, yet decomposition is significant. nih.govresearchgate.net

A key aspect of acid catalysis is the isomerization between E- and Z-stereoisomers of the hydrazone due to the C=N double bond. nih.govnih.gov While purified hydrazones often exist solely as the E-isomer, the addition of acid facilitates the formation of both E- and Z-isomers. nih.govnih.gov This isomerization can lead to analytical errors in chromatographic methods if the two isomers are not properly separated or accounted for. nih.govnih.gov To mitigate unwanted decomposition and side reactions, such as dehydration of the hydroxy group, it is often recommended to use a minimum concentration of a milder acid catalyst, like phosphoric acid, and to allow the solution to equilibrate before analysis. nih.govresearchgate.netd-nb.info

Table 1: Equilibrium Constants for Acid-Catalyzed Decomposition of Various Ketone-2,4-DNPH Derivatives Data for analogous compounds is presented to illustrate the general equilibrium behavior.

| Ketone Precursor | Equilibrium Constant ([carbonyl][DNPH]/[hydrazone][H₂O]) | Reference |

| 2-Pentanone | 2.0 x 10⁻⁴ | nih.govresearchgate.net |

| 3-Pentanone | 5.9 x 10⁻⁴ | nih.govresearchgate.net |

| 2-Hexanone | 1.8 x 10⁻⁴ | nih.govresearchgate.net |

| 4-Methyl-2-pentanone | 0.74 x 10⁻⁴ | nih.govresearchgate.net |

Thermal Decomposition Kinetics and Energetics

The thermal stability of this compound is crucial for its handling, storage, and analysis, particularly in methods involving elevated temperatures like gas chromatography. While specific kinetic studies on the hydroxyacetone derivative are not extensively detailed, the thermal behavior of the parent reagent, 2,4-dinitrophenylhydrazine (DNPH), provides a foundational understanding of the decomposition process. lew.roresearchgate.net

Studies using thermogravimetric analysis (TG/DTA) and differential scanning calorimetry (DSC) have shown that the thermal decomposition of DNPH is a complex, multi-step process that occurs after melting. lew.roresearchgate.net The decomposition is characterized as a three-step consecutive reaction. lew.roresearchgate.net The proposed mechanism for DNPH involves:

Step 1: Intermolecular dehydration, leading to the formation of a benzotriazole (B28993) derivative. lew.roresearchgate.net

Step 2: The breaking of the N-N-N triazole bond. lew.roresearchgate.net

Step 3: Final decomposition of the resulting compound into gaseous products and a solid residue. lew.roresearchgate.net

The kinetics of this process have been evaluated using non-isothermal methods, yielding activation energies and pre-exponential factors for each decomposition step. lew.roresearchgate.net The presence of the hydroxyacetone substituent on the hydrazone nitrogen would likely alter these energetics, potentially introducing new decomposition pathways related to the side chain, such as dehydration or C-C bond cleavage, as observed in the pyrolysis of hydroxyacetone itself. nsf.gov

Table 2: Kinetic Parameters for the Thermal Decomposition of 2,4-Dinitrophenylhydrazine (DNPH) Data obtained from DSC measurements.

| Decomposition Step | Activation Energy (E) (kJ/mol) | Log(A/s⁻¹) | Contribution | Reference |

| Step 1 | 129.7 | 11.4 | 13% | researchgate.net |

| Step 2 | 121.0 | 5.7 | 11% | researchgate.net |

| Step 3 | 159.0 | 15.0 | 76% | researchgate.net |

Impact of Interfering Species (e.g., Ozone, Nitrogen Dioxide, Carbon Monoxide)

In atmospheric and environmental sampling, where DNPH derivatization is widely used, the stability of this compound can be compromised by co-existing atmospheric pollutants. researchgate.net Ozone (O₃), nitrogen dioxide (NO₂), and carbon monoxide (CO) are common interfering species that can react with the DNPH reagent or the formed hydrazone derivative, leading to significant analytical inaccuracies. researchgate.netwhiterose.ac.uk

Ozone (O₃): Ozone is a strong oxidizing agent that can react with both the DNPH reagent and the hydrazone derivatives. researchgate.netresearchgate.net This reaction leads to a negative artifact by consuming the derivative, thereby lowering its measured concentration. researchgate.net Furthermore, the reaction can generate unknown byproducts that may co-elute with target analytes during chromatographic analysis, causing positive interference. researchgate.net

Nitrogen Dioxide (NO₂): Nitrogen dioxide has been shown to interfere significantly with the DNPH method, especially under humid conditions. researchgate.net It reacts with DNPH to yield interfering products such as 2,4-dinitroaniline (B165453) and 2,4-dinitrophenylazide. researchgate.netwhiterose.ac.uk These compounds can have chromatographic retention times similar to those of the target dinitrophenylhydrazones, making accurate quantification challenging. researchgate.net High concentrations of NO₂ can deplete the DNPH reagent on a sampling cartridge, reducing its capacity to trap carbonyls. researchgate.net

Carbon Monoxide (CO): While less commonly cited as an interferent, recent studies have demonstrated that carbon monoxide can also react with DNPH. whiterose.ac.uk This reaction is particularly relevant in polluted environments with high concentrations of exhaust gases, such as tunnels or industrial sites. whiterose.ac.uk The reaction product of CO with DNPH can interfere with the chromatographic determination of other carbonyl derivatives, such as that of acetone. whiterose.ac.uk

Table 3: Summary of Impacts of Common Interfering Species on DNPH Derivatives

| Interfering Species | Chemical Formula | Primary Impact on this compound Analysis | Resulting Products/Effects | Reference |

| Ozone | O₃ | Degradation of the DNPH derivative; formation of interfering byproducts. | Reduced analyte concentration; unknown hydrazone byproducts. | researchgate.netresearchgate.net |

| Nitrogen Dioxide | NO₂ | Consumption of DNPH reagent; formation of interfering byproducts. | 2,4-dinitroaniline, 2,4-dinitrophenylazide; chromatographic interference. | researchgate.netwhiterose.ac.uk |

| Carbon Monoxide | CO | Reaction with DNPH reagent to form an interfering product. | Unspecified reaction product causing chromatographic interference. | whiterose.ac.uk |

Applications of Hydroxyacetone 2,4 Dnph in Advanced Research Contexts

Environmental Monitoring and Atmospheric Chemistry

The formation of Hydroxyacetone-2,4-DNPH is instrumental in the study of atmospheric processes. Hydroxyacetone (B41140) is an oxygenated volatile organic compound (OVOC) that plays a significant role in tropospheric chemistry. mdpi.com The use of 2,4-DNPH allows for the accurate quantification and assessment of this and other carbonyl compounds in the atmosphere.

Quantification of Hydroxyacetone in Air Samples

The reaction of hydroxyacetone with 2,4-DNPH to form its corresponding hydrazone is a cornerstone of its quantification in ambient air. acs.org This method typically involves drawing air through a sorbent cartridge coated with DNPH, which traps and derivatizes carbonyl compounds present in the sample. researchgate.nethitachi-hightech.com The resulting stable hydrazones, including this compound, are then eluted with a solvent like acetonitrile (B52724) and analyzed, most commonly using high-performance liquid chromatography (HPLC) with UV detection. acs.orghitachi-hightech.comhitachi-hightech.com

Researchers have optimized this technique to improve sensitivity and overcome challenges, such as the relatively small equilibrium constant of the hydroxyacetone-DNPH derivatization reaction. acs.org By increasing the DNPH concentration, the derivative yield can be enhanced. One study successfully deployed a method at a rural site, revealing significant ambient concentrations of hydroxyacetone. acs.org The lower detection limits for hydroxyacetone using an optimized system were found to be 30 parts per trillion by volume (pptv). acs.org

A 1998 study in Pinnacle State Park, Addison, NY, provided valuable data on the atmospheric concentrations of hydroxyacetone, which are summarized in the table below.

Atmospheric Concentrations of Hydroxyacetone in Pinnacle State Park, NY (Summer 1998)

| Parameter | Concentration (pptv) |

|---|---|

| Mean | 372 |

| Median | 332 |

Data sourced from a 5-week deployment of an optimized DNPH-based measurement method. acs.org

Assessment of Atmospheric Carbonyl Profiles

The DNPH derivatization method is not limited to hydroxyacetone; it is a broad-spectrum technique for assessing the profiles of a wide range of atmospheric carbonyl compounds. mdpi.comnih.gov By converting various aldehydes and ketones into their respective 2,4-dinitrophenylhydrazone derivatives, scientists can simultaneously identify and quantify numerous species in a single air sample. researchgate.netnih.gov This comprehensive analysis is crucial for understanding the complex chemical interactions in the atmosphere.

The analysis of these derivatives is often performed using HPLC coupled with ultraviolet (HPLC/UV) detection or more advanced techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). mdpi.comresearchgate.netnih.gov These methods allow for the separation and identification of co-eluting compounds and offer improved limits of detection compared to traditional LC-UV methods. nih.gov For instance, a study in Guangzhou, China, successfully applied this method to determine 32 different carbonyl compounds, identifying acetone, formaldehyde (B43269), and acetaldehyde (B116499) as particularly abundant. researchgate.netnih.gov

The following table presents a selection of carbonyl compounds that are typically measured alongside hydroxyacetone using the DNPH derivatization method to assess atmospheric profiles.

Commonly Measured Atmospheric Carbonyls via DNPH Derivatization

| Compound | Typical Analytical Method |

|---|---|

| Formaldehyde | HPLC-UV, LC-ESI-MS/MS |

| Acetaldehyde | HPLC-UV, LC-ESI-MS/MS |

| Acetone | HPLC-UV, LC-ESI-MS/MS |

| Propionaldehyde | HPLC-UV |

| Crotonaldehyde | HPLC-UV |

| Benzaldehyde | HPLC-UV |

This list is not exhaustive but represents key carbonyls frequently included in atmospheric monitoring programs. hitachi-hightech.comnih.gov

Role in Aerosol Formation and Tropospheric Reactions

Hydroxyacetone is a product of the atmospheric photooxidation of precursors like isoprene. acs.org Its presence in the troposphere contributes to significant chemical processes, including the formation of secondary organic aerosols (SOAs). mdpi.com The derivatization to this compound is not directly involved in aerosol formation but is a key analytical step to measure the ambient concentrations of hydroxyacetone, which then informs models of atmospheric chemistry.

Food Science and Authenticity Studies

The application of this compound extends to food science, where the detection and quantification of carbonyl compounds are important for quality control, contaminant analysis, and authenticity verification. The DNPH derivatization method provides a reliable way to measure hydroxyacetone and other carbonyls in various food-related matrices. sjpas.com

Detection of Hydroxyacetone in Food Products (e.g., E-cigarette aerosols, potentially fermented foods)

A significant application in this area is the analysis of aerosols from electronic cigarettes (e-cigarettes). Hydroxyacetone has been identified as a product formed from the thermal degradation of glycerol, a common solvent in e-liquids. escholarship.orgnih.gov To quantify hydroxyacetone in e-cigarette aerosol, samples are collected on DNPH cartridges, and the resulting this compound is analyzed by HPLC-HRMS (High-Resolution Mass Spectrometry). escholarship.org This allows for the precise measurement of hydroxyacetone, among other carbonyl compounds, providing insight into the chemical composition of the inhaled aerosol. escholarship.orgescholarship.org

While direct research on hydroxyacetone in fermented foods using the DNPH method is limited, the technique is widely used for other carbonyls like acetaldehyde in products such as yogurt and wine. researchgate.net Given that fermentation processes can produce a variety of carbonyl compounds, the DNPH method represents a potential tool for detecting hydroxyacetone in such products should it be present. nih.gov

The table below shows the levels of hydroxyacetone found in the aerosol of a third-generation e-cigarette device under specific conditions.

Hydroxyacetone in E-Cigarette Aerosol

| E-Liquid Composition (PG:VG) | Coil Temperature (°C) | Hydroxyacetone (µg/puff) |

|---|---|---|

| 30:70 | 191 | Not specified, but identified as a component |

Data from a study on mainstream aerosols from a 3rd generation e-cigarette device. escholarship.org

Quality Control and Contaminant Analysis

The formation of this compound is part of a broader strategy for quality control and contaminant analysis in the food industry. Carbonyl compounds can be indicative of lipid oxidation, microbial contamination, or the formation of undesirable byproducts during processing and storage. The DNPH method is a robust and widely accepted technique for the qualitative and quantitative analysis of these compounds. sjpas.comresearchgate.net

By derivatizing carbonyls with DNPH, stable and colored hydrazones are formed, which can be easily quantified using spectrophotometry or chromatography. sjpas.com This allows for the monitoring of food quality and the detection of contaminants. For example, the presence of certain aldehydes can indicate spoilage in fats and oils. While specific applications focusing solely on this compound for quality control are not extensively documented, the general applicability of the DNPH derivatization reaction makes it a valuable tool for ensuring food safety and quality. sjpas.comnih.govnih.gov

Biological and Metabolomic Research (Focus on Chemical Analysis)

The conversion of hydroxyacetone to its 2,4-dinitrophenylhydrazone derivative is a cornerstone for its analysis in biological and metabolomic studies. Because low molecular weight carbonyls like hydroxyacetone are often volatile and reactive, derivatization into a stable, non-volatile form like this compound is preferable. thermofisher.cnfishersci.com This process reduces the risk of analyte loss and allows for reliable analysis. thermofisher.cn The resulting derivative has a chromophore that is readily detectable by High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used and robust analytical technique. thermofisher.cnfishersci.com

Hydroxyacetone, also known as acetol, is a naturally occurring ketol involved in various metabolic pathways. It is a precursor to dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis and gluconeogenesis. nih.gov The analysis of hydroxyacetone is significant in understanding metabolic states and disorders. For instance, studies have investigated the formation of hydroxyacetone through the electrochemical reduction of CO2, suggesting it can serve as an intermediate in the synthesis of other compounds like 1,2-propanediol and acetone. nih.gov

Given its role in metabolism, the presence and concentration of hydroxyacetone can be an indicator of specific biological activities or exposures. To accurately measure this metabolite in biological samples, it is first converted to this compound. This derivatization is a common and effective strategy for identifying and quantifying aliphatic aldehydes and ketones in biological samples, such as serum or cell cultures. researchgate.netnih.gov The analysis of the stable hydrazone derivative by methods like HPLC allows researchers to overcome the challenges associated with the direct measurement of the volatile and reactive parent compound. d-nb.info

Analyzing analytes in complex biological matrices such as blood, urine, and cell media presents significant challenges due to the presence of numerous interfering substances. nih.gov Derivatization with 2,4-DNPH is a key step in methods designed to isolate and quantify carbonyl compounds from these matrices.

Methodologies often involve several key steps:

Sample Preparation: This may include protein precipitation, filtration, or extraction to remove interfering components from the biological sample. mdpi.com

Derivatization: The sample extract is reacted with a 2,4-DNPH solution, often under acidic conditions, to convert the target carbonyls (including hydroxyacetone) into their corresponding 2,4-dinitrophenylhydrazone derivatives. researchgate.netdtu.dk

Extraction/Purification: The newly formed, less polar hydrazone derivatives are then extracted from the aqueous biological matrix using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction. cdc.gov This step also serves to concentrate the analyte, thereby increasing the sensitivity of the method. sigmaaldrich.com

Chromatographic Analysis: The purified extract containing this compound is analyzed, most commonly by HPLC with a UV detector set to a wavelength around 360 nm, where the DNPH derivatives exhibit strong absorbance. fishersci.comthermofisher.com

This approach has been successfully applied to determine formaldehyde in rat urine and breath, with the expectation that it is equally applicable to human samples. cdc.gov Furthermore, optimized 2,4-DNPH-based colorimetric assays have been developed for high-throughput screening of ketones and aldehydes produced by microbial cell factories, demonstrating the versatility of this method for various biological research applications. dtu.dk

Table 1: HPLC-UV Method Parameters for Analysis of Carbonyl-DNPH Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Reversed-Phase C18 | thermofisher.cnresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | d-nb.inforsc.org |

| Detection Wavelength | 360-365 nm | thermofisher.cnresearchgate.netnih.gov |

| Flow Rate | ~1.0 mL/min | d-nb.info |

| Injection Volume | 5-20 µL | d-nb.info |

Industrial and Workplace Exposure Assessment

The derivatization of carbonyl compounds with 2,4-DNPH is a foundational method for environmental and occupational health monitoring. fishersci.comthermofisher.com Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established standard methods based on this chemistry for assessing exposure to hazardous carbonyls. thermofisher.cnfishersci.com

Industrial processes are significant sources of carbonyl compound emissions, which contribute to the formation of ground-level ozone and smog. fishersci.com Monitoring these emissions is crucial for regulatory compliance and pollution control. The analytical approach involves capturing airborne carbonyls by drawing air through a sorbent tube (e.g., a silica (B1680970) cartridge) coated with 2,4-DNPH. mdpi.com The carbonyls react directly with the DNPH on the cartridge to form stable hydrazones.

The captured derivatives are then eluted from the cartridge with a solvent like acetonitrile and analyzed by HPLC-UV. fishersci.commdpi.com This method has been applied to quantify carbonyls in diverse emission sources, including motor vehicle exhaust and rendering plant emissions. fishersci.comrsc.org The stability of the DNPH derivatives ensures that samples can be collected in the field and transported to a laboratory for later analysis without significant degradation. thermofisher.cn

In workplace environments, exposure to volatile carbonyls can pose direct health risks to employees. thermofisher.com Occupational safety standards mandate the monitoring of air quality to ensure that exposure levels remain below permissible limits. The 2,4-DNPH derivatization method is a cornerstone of occupational hygiene, providing the sensitivity and reliability needed for workplace air analysis. thermofisher.cnnih.gov

Standard methods, such as EPA TO-11A and CARB Method 1004, provide detailed protocols for sampling and analysis. thermofisher.cn Air is sampled by drawing a known volume through a DNPH-coated cartridge. The resulting hydrazones are then solvent-eluted and analyzed by HPLC. This technique allows for the simultaneous quantification of multiple carbonyl compounds, including formaldehyde, acetaldehyde, and acetone, with high precision and low detection limits. thermofisher.cnnih.gov The method's robustness makes it suitable for routine monitoring to protect worker health and ensure compliance with safety regulations. thermofisher.cnubc.ca

Table 2: Performance of a Standard HPLC Method for 13 Carbonyl-DNPH Derivatives in Workplace Air Analysis

| Compound | Linearity (r²) | Method Detection Limit (MDL, µg/mL) |

|---|---|---|

| Formaldehyde-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Acetaldehyde-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Acetone-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Acrolein-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Propionaldehyde-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Crotonaldehyde-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Methyl ethyl ketone-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

| Butyraldehyde-DNPH | ≥0.9996 | ~0.03 (based on S/N=3) |

Future Research Directions and Challenges in Hydroxyacetone 2,4 Dnph Chemistry

Development of Novel Derivatization Strategies with Enhanced Specificity and Stability

A significant challenge in the analysis of carbonyl compounds is the potential for analytical errors due to the formation of E- and Z-stereoisomers of the 2,4-dinitrophenylhydrazone derivatives. nih.govnih.gov While purified aldehyde-2,4-DNPhydrazones typically show only the E-isomer, exposure to UV irradiation or acidic conditions can lead to the formation of both isomers. nih.gov

Future research is directed towards developing novel derivatization strategies that offer greater specificity and stability. One promising approach involves the reductive amination of the C=N double bond in the hydrazone to a C-N single bond using reagents like 2-picoline borane. nih.gov This conversion eliminates the issue of stereoisomerism, leading to a single, stable product for analysis. nih.gov

Further research into alternative derivatizing agents that react with carbonyls to form highly stable, single-isomer products with unique spectral properties is also a key area of investigation. The goal is to create derivatives that are less susceptible to degradation and isomerization during sample collection, storage, and analysis.

Table 1: Comparison of Derivatization Strategies

| Strategy | Advantages | Disadvantages | Research Focus |

| Traditional 2,4-DNPH | Well-established, widely used. nih.gov | Formation of E/Z isomers, potential for instability. nih.govnih.gov | Optimization of reaction conditions to minimize isomerization. researchgate.net |

| Reductive Amination | Eliminates stereoisomerism, increased stability. nih.gov | Requires an additional reaction step. | Exploring more efficient and milder reducing agents. |

| Novel Reagents | Potential for enhanced specificity, stability, and detection sensitivity. | Requires extensive validation and characterization. | Synthesis and evaluation of new derivatizing agents. |

Miniaturization and Automation of Analytical Procedures

The trend towards smaller, faster, and more efficient analytical systems is a driving force in the evolution of Hydroxyacetone-2,4-DNPH analysis. unizg.hr Miniaturized analytical systems, often referred to as lab-on-a-chip or micro total analysis systems (µTAS), offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. unizg.hr

Future research in this area will focus on integrating the derivatization, separation, and detection of this compound onto a single microfluidic device. This could involve the development of microreactors for automated derivatization, coupled with micro-scale separation techniques like capillary electrophoresis or micro-high-performance liquid chromatography (µHPLC). Automation of the entire analytical workflow, from sample introduction to data analysis, will also be a key objective to improve reproducibility and reduce manual labor. unizg.hr

Advanced Chemometric Approaches for Data Interpretation

Complex samples often contain a multitude of carbonyl compounds, leading to chromatograms with numerous, and sometimes overlapping, peaks. Advanced chemometric approaches are becoming increasingly important for extracting meaningful information from this complex data.

Future research will likely involve the application of multivariate calibration techniques, such as partial least squares (PLS) and principal component regression (PCR), to resolve co-eluting peaks and quantify individual carbonyl-DNPH derivatives in complex mixtures. Pattern recognition techniques, like principal component analysis (PCA), can be employed to classify samples based on their carbonyl profiles, which is particularly useful in areas like atmospheric chemistry and food science. The integration of sophisticated algorithms for automated peak identification and quantification will also be a significant area of development.

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful tool for understanding the fundamental aspects of this compound chemistry. Density functional theory (DFT) calculations can be used to investigate the reaction mechanism of its formation, the relative stabilities of its isomers, and its spectroscopic properties. researchgate.net

Future research will focus on more in-depth computational studies to elucidate the structure-property relationships of this compound and related hydrazones. This includes predicting their chromatographic retention times, mass spectral fragmentation patterns, and UV-Vis absorption spectra. A deeper theoretical understanding of these properties can aid in method development and the identification of unknown carbonyl compounds in complex samples. These computational models can also guide the design of new derivatization reagents with optimized properties.

Addressing Interfering Species and Matrix Effects in Complex Samples

A major challenge in the analysis of trace levels of hydroxyacetone (B41140) is the presence of interfering species and matrix effects, particularly in complex samples like atmospheric aerosols, food, and biological fluids. youtube.comyoutube.comchromatographyonline.com Ozone is a significant interferent in atmospheric samples, as it can react with 2,4-DNPH, leading to inaccurate measurements of carbonyl compounds. researchgate.net

Future research will continue to focus on developing more effective methods for removing or mitigating the effects of interfering species. This includes the design of more efficient ozone scrubbers and the development of sample preparation techniques that selectively remove matrix components while retaining the analytes of interest. youngin.com The use of matrix-matched standards and isotopic dilution methods will also be crucial for compensating for matrix effects and achieving accurate quantification. youtube.comchromatographyonline.com Advanced analytical techniques, such as high-resolution mass spectrometry, can also help to distinguish between the target analyte and interfering compounds. escholarship.org

Table 2: Common Interfering Species and Mitigation Strategies

| Interfering Species | Source | Effect on Analysis | Mitigation Strategy |

| Ozone | Atmospheric samples | Reacts with 2,4-DNPH, causing negative interference. researchgate.net | Use of ozone scrubbers (e.g., potassium iodide denuders). researchgate.net |

| Nitrogen Oxides (NOx) | Combustion sources | Can react with 2,4-DNPH. | Development of selective scrubbing agents. |

| Other Carbonyls | Complex mixtures | Co-elution and overlapping chromatographic peaks. | High-resolution chromatography, advanced chemometrics. |

| Non-volatile Matrix Components | Biological fluids, food samples | Ion suppression or enhancement in mass spectrometry. youtube.com | Dilution, matrix-matched calibration, internal standards. youtube.comchromatographyonline.com |

Expanding Applications in Emerging Fields

While the analysis of this compound is well-established in atmospheric and environmental chemistry, there is significant potential for its application in other emerging fields. For instance, hydroxyacetone is a key intermediate in various biochemical pathways and industrial processes. nih.gov

Future research will likely explore the role of hydroxyacetone and other carbonyl compounds in areas such as:

Biomedical Research: As a potential biomarker for certain diseases or metabolic disorders. The derivatization with 2,4-DNPH allows for sensitive detection in biological matrices.

Astrochemistry: The formation and detection of complex organic molecules, including sugars and their precursors like hydroxyacetone, in extraterrestrial environments.

Food Science: Understanding the formation of flavor and aroma compounds, as well as potential toxicants, during food processing and storage.

Industrial Process Monitoring: Real-time monitoring of hydroxyacetone levels in chemical manufacturing processes.

The development of sensitive and specific analytical methods for this compound will be crucial for advancing research in these and other new and exciting areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.